2-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)ethanol
Description
Molecular Formula: C₁₄H₂₁NO Molecular Weight: 219.32 g/mol Classification: Synthetic organic compound; substituted phenylpyrrolidine ethanol derivative. Key Features:
- Combines a pyrrolidine ring (a five-membered amine) with a 4-ethylphenyl group and an ethanol moiety.
- Psychoactive properties linked to interactions with neurotransmitter receptors (e.g., dopamine, serotonin) .
- PubChem CID: 16642717; indexed under synthetic medicinal chemistry compounds.
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
2-(4-ethylphenyl)-2-pyrrolidin-1-ylethanol |
InChI |
InChI=1S/C14H21NO/c1-2-12-5-7-13(8-6-12)14(11-16)15-9-3-4-10-15/h5-8,14,16H,2-4,9-11H2,1H3 |
InChI Key |
RNLYAXLYDFTOIE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(CO)N2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethylbenzaldehyde and pyrrolidine.
Grignard Reaction: The 4-ethylbenzaldehyde undergoes a Grignard reaction with a suitable Grignard reagent to form the corresponding alcohol.
Reductive Amination: The intermediate alcohol is then subjected to reductive amination with pyrrolidine to yield the final product.
Industrial Production Methods
In an industrial setting, the production of 2-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)ethanol may involve:
Large-Scale Grignard Reactions: Utilizing automated reactors to handle large volumes of reagents.
Continuous Flow Chemistry: Implementing continuous flow systems to enhance reaction efficiency and yield.
Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of 2-(4-ethylphenyl)-2-(pyrrolidin-1-yl)acetone.
Reduction: Formation of 2-(4-ethylphenyl)-2-(pyrrolidin-1-yl)ethane.
Substitution: Formation of halogenated derivatives such as 2-(4-bromoethylphenyl)-2-(pyrrolidin-1-yl)ethanol.
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis : This compound serves as a precursor in synthesizing various organic molecules.
- Coordination Chemistry : It acts as a ligand in coordination complexes, enhancing the reactivity of transition metals.
Biology
- Bioactive Compound Investigation : Research indicates potential antimicrobial and antifungal properties, making it a candidate for further biological exploration.
Medicine
- Therapeutic Effects : Explored for its role as an intermediate in pharmaceutical synthesis, particularly in creating compounds targeting neurological disorders.
Industry
- Specialty Chemicals Production : Used in the manufacturing of advanced materials, contributing to the development of new chemical products.
Research has highlighted several areas of interest regarding the biological activity of this compound:
- Neuropharmacological Studies : Significant inhibitory effects on dopamine transporter activity suggest potential applications in treating dopaminergic dysfunctions such as depression and anxiety disorders.
- Antimicrobial Activity : Preliminary studies indicate that derivatives may exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria.
- Cytotoxicity Studies : Related compounds have shown potential to induce apoptosis in cancer cell lines through mitochondrial pathways, indicating a possible anticancer role for this compound.
Case Studies and Research Findings
Several studies have explored the effects of this compound:
- A study demonstrated its ability to inhibit dopamine transporters, indicating potential therapeutic applications for neuropsychiatric conditions.
- Investigations into antimicrobial properties suggest effectiveness against specific bacterial strains, warranting further research into its utility as an antibiotic agent.
Mechanism of Action
The mechanism of action of 2-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)ethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolic processes.
Comparison with Similar Compounds
Structural Insights :
- The hydroxyl (-OH) and pyrrolidine groups enable dual nucleophilic/electrophilic reactivity, facilitating diverse chemical modifications .
Comparative Analysis with Similar Compounds
Structural Analogues: Pyrrolidine and Piperidine Derivatives
| Compound Name | Structural Features | Key Differences | Pharmacological Impact | Source |
|---|---|---|---|---|
| 2-Phenyl-2-piperidin-1-yl-ethanol | Piperidine ring (six-membered amine), phenyl | Larger ring size (piperidine vs. pyrrolidine) alters steric hindrance and receptor binding kinetics. | Reduced CNS penetration compared to pyrrolidine derivatives . | [2] |
| [(2R)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol | Difluoroethyl and hydroxymethyl substituents | Fluorine atoms enhance metabolic stability; hydroxymethyl group increases polarity. | Higher enzyme inhibition activity but lower blood-brain barrier permeability . | [3] |
| 2-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)acetic acid | Acetic acid moiety replaces ethanol | Carboxylic acid group enhances water solubility but reduces CNS activity. | Potential anti-inflammatory applications due to altered pharmacokinetics . | [4, 5] |
Substituted Phenyl Derivatives
Ethanol vs. Amine Functional Groups
| Compound Name | Functional Group | Key Distinction | Receptor Interaction | Source |
|---|---|---|---|---|
| 1-(4-(Piperidin-4-yl)phenyl)ethanol | Ethanol and piperidine | Hydroxyl group enables hydrogen bonding with receptors. | Moderate serotonin receptor affinity compared to amine derivatives . | [11] |
| 2-(3-(Piperidin-4-yl)phenyl)ethan-1-amine | Amine group instead of ethanol | Primary amine increases basicity and dopamine transporter binding. | Higher stimulant potential but shorter duration of action . | [11] |
Unique Attributes of 2-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)ethanol
- Ethylphenyl Group : Enhances lipophilicity, improving blood-brain barrier penetration compared to unsubstituted phenyl derivatives .
- Hydroxyl Group : Facilitates metabolic conjugation (e.g., glucuronidation), balancing bioavailability and excretion .
- Pyrrolidine Ring: Optimal ring size for binding to monoamine transporters, contributing to its psychoactive profile .
Research Implications
- Medicinal Chemistry : Structural modifications (e.g., fluorination, ketone substitution) could optimize receptor selectivity and reduce off-target effects .
- Safety: Ethanol derivatives generally exhibit lower toxicity than ketone-based analogues, but long-term neurochemical impacts require further study .
Biological Activity
2-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)ethanol is an organic compound with notable pharmacological potential. Its unique structure, which includes an ethyl-substituted phenyl group and a pyrrolidine moiety, suggests various biological activities that could be harnessed for medicinal applications. This article reviews the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic uses, and relevant case studies.
The molecular formula of 2-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)ethanol is C14H19NO. The compound features a hydroxyl group (-OH), which enhances its chemical reactivity and biological properties. Its structure is pivotal in determining its interaction with various biological targets, including enzymes and receptors.
Research indicates that 2-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)ethanol may modulate the activity of specific enzymes and receptors, influencing signaling pathways related to:
- Cell Growth : The compound may affect pathways that regulate cellular proliferation.
- Apoptosis : It could play a role in programmed cell death mechanisms.
- Metabolic Processes : Interactions with metabolic enzymes suggest potential implications in metabolic disorders.
Interaction Studies
Studies have focused on the binding affinity of 2-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)ethanol towards various receptors. These include dopamine and norepinephrine transporters, which are critical in neuropharmacology. The compound's ability to inhibit monoamine uptake has been documented, indicating its potential as a therapeutic agent for conditions like depression and anxiety disorders.
Comparative Analysis with Analog Compounds
A comparative analysis highlights how structural variations influence biological activity. Below is a table summarizing some analogs of 2-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)ethanol:
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| 2-(4-Methylphenyl)-2-(pyrrolidin-1-yl)ethanol | Contains a methyl group instead of an ethyl group | Moderate inhibition of dopamine transport |
| 2-(4-Phenyl)-2-(pyrrolidin-1-yl)ethanol | Lacks ethyl substitution on the phenyl ring | Low activity against serotonin transport |
| 2-(4-Isopropylphenyl)-2-(pyrrolidin-1-yl)ethanol | Contains an isopropyl group instead of an ethyl group | Enhanced lipophilicity and receptor binding |
The presence of the ethyl group in 2-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)ethanol is believed to enhance its lipophilicity, potentially improving its bioavailability and interaction profiles compared to its analogs.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Neuropharmacological Studies : Research has demonstrated that 2-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)ethanol exhibits significant inhibitory effects on dopamine transporter (DAT) activity, suggesting its potential as a treatment for disorders involving dopaminergic dysfunction .
- Antimicrobial Activity : Preliminary studies indicate that derivatives of pyrrolidine compounds exhibit antibacterial properties. Although specific data on 2-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)ethanol is limited, structural similarities suggest potential effectiveness against Gram-positive and Gram-negative bacteria .
- Cytotoxicity Studies : Investigations into the cytotoxic effects of related compounds have shown that certain structural modifications can induce apoptosis in cancer cell lines through mitochondrial pathways . While direct studies on this compound are needed, these findings provide a framework for exploring its anticancer potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
